MYC degrader 1 (TFA)

Description

BenchChem offers high-quality MYC degrader 1 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MYC degrader 1 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

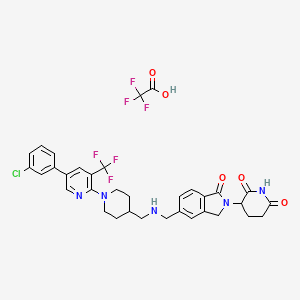

Molecular Formula |

C34H32ClF6N5O5 |

|---|---|

Molecular Weight |

740.1 g/mol |

IUPAC Name |

3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H31ClF3N5O3.C2HF3O2/c33-24-3-1-2-21(13-24)22-14-26(32(34,35)36)29(38-17-22)40-10-8-19(9-11-40)15-37-16-20-4-5-25-23(12-20)18-41(31(25)44)27-6-7-28(42)39-30(27)43;3-2(4,5)1(6)7/h1-5,12-14,17,19,27,37H,6-11,15-16,18H2,(H,39,42,43);(H,6,7) |

InChI Key |

PBHJWOYQZRPXQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNCC4CCN(CC4)C5=C(C=C(C=N5)C6=CC(=CC=C6)Cl)C(F)(F)F.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of MYC Degrader 1 (TFA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, growth, and apoptosis. Their dysregulation is a hallmark of a vast array of human cancers, making MYC an attractive, albeit challenging, therapeutic target. MYC degrader 1 (TFA), also known as A80.2HCl, has emerged as a promising therapeutic agent that circumvents the difficulties of inhibiting MYC's transcriptional activity directly. This technical guide provides a comprehensive overview of the mechanism of action of MYC degrader 1 (TFA), supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of oncology and drug development.

Mechanism of Action: A Molecular Glue Approach to MYC Degradation

MYC degrader 1 (TFA) functions as a molecular glue, a small molecule that induces proximity between two proteins that do not normally interact, leading to a specific biological outcome.[1] In this case, MYC degrader 1 (TFA) facilitates the interaction between the MYC oncoprotein and the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This induced proximity results in the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[1]

The degradation of MYC by MYC degrader 1 (TFA) has significant downstream consequences, most notably in the context of resistance to CDK4/6 inhibitors.[1][2][3] In many cancers, high levels of MYC expression confer resistance to CDK4/6 inhibitors by promoting the degradation of the retinoblastoma protein (pRB1), a key tumor suppressor.[1][2][4] This MYC-driven degradation of pRB1 is mediated by the E3 ubiquitin ligase KLHL42, whose transcription is directly upregulated by MYC.[1][2][4] By degrading MYC, MYC degrader 1 (TFA) reduces the expression of KLHL42, leading to the stabilization and restoration of pRB1 protein levels.[1][5] The restored pRB1 activity re-establishes the sensitivity of cancer cells to CDK4/6 inhibitors, providing a powerful combination therapy strategy.[1][6]

Quantitative Data

The efficacy of MYC degrader 1 (TFA) has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data available.

Table 1: In Vitro Degradation of MYC by MYC degrader 1 (A80.2HCl)

| Cell Line | Cancer Type | Concentration Range | Duration | Outcome |

| T24 | Bladder Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

| C4-2 | Prostate Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

| MDA-MB-231 | Breast Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

| 22RV1 | Prostate Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

| T47D | Breast Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

| UMUC14 | Bladder Cancer | 0-1000 nM | 24 h | Dose-dependent degradation of MYC[5] |

Table 2: Effect of MYC degrader 1 (A80.2HCl) on Palbociclib (CDK4/6 inhibitor) IC50

| Cell Line | Treatment | Palbociclib IC50 (µM) | Fold Reduction in IC50 |

| T24 | Vehicle | 8.37 | - |

| T24 | MYC degrader 1 (10 nM, 24 h) | 3.11 | 2.7 |

| UMUC14 | Vehicle | 97.39 | - |

| UMUC14 | MYC degrader 1 (10 nM, 24 h) | 10.23 | 9.5 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of MYC degrader 1 (TFA).

Caption: Experimental workflow for evaluating MYC degraders.

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is used to determine the levels of specific proteins (e.g., MYC, pRB1, KLHL42) in cells following treatment with MYC degrader 1 (TFA).

Materials:

-

Cancer cell lines (e.g., T24, C4-2)

-

MYC degrader 1 (TFA)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MYC, anti-pRB1, anti-KLHL42, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (TFA) for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is used to confirm the interaction between MYC and CRBN induced by MYC degrader 1 (TFA), or the interaction between pRB1 and KLHL42.

Materials:

-

Treated cell lysates (as prepared for Western Blot)

-

Co-IP lysis buffer (less stringent than RIPA)

-

Primary antibody for immunoprecipitation (e.g., anti-MYC or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western Blot reagents

Procedure:

-

Lysate Preparation: Prepare cell lysates from treated and untreated cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the lysate with the primary antibody for 2-4 hours or overnight at 4°C. Add Protein A/G beads and incubate for another 1-2 hours.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analysis: Analyze the eluted proteins by Western Blot using antibodies against the potential interacting partners (e.g., blot for CRBN after pulling down MYC).

Cycloheximide (CHX) Chase Assay for Protein Stability

This protocol is used to determine the half-life of the MYC protein and assess whether MYC degrader 1 (TFA) accelerates its degradation.

Materials:

-

Cancer cell lines

-

MYC degrader 1 (TFA)

-

Cycloheximide (CHX) solution

-

Cell lysis buffer

-

Western Blot reagents

Procedure:

-

Cell Treatment: Treat cells with MYC degrader 1 (TFA) or vehicle control for a predetermined time.

-

Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

-

Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).

-

Lysis and Western Blot: Lyse the cells at each time point and analyze the MYC protein levels by Western Blot.

-

Data Analysis: Quantify the MYC band intensity at each time point, normalize to a loading control (e.g., β-actin), and plot the protein levels over time to determine the protein half-life.

Conclusion

MYC degrader 1 (TFA) represents a significant advancement in the quest to therapeutically target the MYC oncoprotein. Its mechanism as a molecular glue that hijacks the E3 ligase cereblon to induce MYC degradation provides a clear rationale for its anti-cancer activity. The downstream restoration of pRB1 function and re-sensitization to CDK4/6 inhibitors highlights its potential in combination therapies for resistant cancers. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate and develop this promising class of anti-cancer agents.

References

- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: MYC Degrader 1 (TFA) as a Molecular Glue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MYC Degrader 1 (TFA), also known as A80.2HCl, a promising molecular glue for the targeted degradation of the oncoprotein MYC. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: MYC Degrader 1 (TFA) as a Molecular Glue

MYC, a transcription factor frequently dysregulated in a majority of human cancers, has long been considered an "undruggable" target due to its lack of a defined binding pocket.[1][2] MYC Degrader 1 (TFA) emerges as a novel therapeutic strategy, functioning as a molecular glue to induce the degradation of MYC protein.[3][4][5] Unlike traditional inhibitors, molecular glues mediate and stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[6]

MYC Degrader 1 (TFA) specifically facilitates the interaction between MYC and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1-CRBN complex.[5] This induced proximity results in the polyubiquitination of MYC, marking it for destruction by the 26S proteasome.[1][2]

A significant aspect of MYC Degrader 1 (TFA)'s activity is its ability to restore the function of the tumor suppressor protein pRB1.[3][4][5] In many cancers, high levels of MYC contribute to resistance to CDK4/6 inhibitors by promoting the degradation of pRB1.[5][7][8] By degrading MYC, MYC Degrader 1 (TFA) stabilizes pRB1 levels, thereby re-sensitizing cancer cells to the therapeutic effects of CDK4/6 inhibitors.[3][4][5][7]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of MYC Degrader 1 (TFA).

Table 1: In Vitro Efficacy of MYC Degrader 1 (TFA)

| Cell Line | Cancer Type | MYC Degradation Concentration | Effect on Palbociclib IC50 | Reference |

| T24 | Bladder Cancer | Effective at 0-1000 nM (24h) | Reduces IC50 from 8.37 µM to 3.11 µM (at 10 nM) | [5] |

| C4-2 | Prostate Cancer | Effective at 0-1000 nM (24h) | Enhances inhibition of colony formation | [5] |

| MDA-MB-231 | Breast Cancer | Effective at 0-1000 nM (24h) | Enhances inhibition of colony formation | [5] |

| 22RV1 | Prostate Cancer | Effective at 0-1000 nM (24h) | Not specified | [5] |

| T47D | Breast Cancer | Effective at 0-1000 nM (24h) | Not specified | [5] |

| UMUC14 | Bladder Cancer | Effective at 0-1000 nM (24h) | Reduces IC50 from 97.39 µM to 10.23 µM (at 10 nM) | [5] |

Table 2: In Vivo Efficacy of MYC Degrader 1 (TFA)

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| T24 (Bladder Cancer) | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., once daily for 7 days | Inhibits tumor growth | [4] |

| UMUC14 (Bladder Cancer) | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., once daily for 7 days | Inhibits tumor growth | [4] |

| T24 (Bladder Cancer) | MYC Degrader 1 (TFA) + Palbociclib | 6 mg/kg, i.g., once daily for 30 days | Enhances tumor growth inhibition | [4] |

Table 3: Binding Affinities

| Binding Partners | Technique | Affinity (Kd) | Reference |

| MYC Degrader 1 (TFA) and MYC | Isothermal Titration Calorimetry (ITC) | To be determined by experiment | [5] |

| MYC Degrader 1 (TFA) and CRBN | Homogeneous Time-Resolved Fluorescence (HTRF) | To be determined by experiment | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway through which MYC Degrader 1 (TFA) induces the degradation of MYC and its downstream effects.

Caption: MYC Degrader 1 (TFA) induced degradation of MYC via the CRBN E3 ligase.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for MYC Degradation

This protocol is for assessing the degradation of MYC protein in cancer cell lines following treatment with MYC Degrader 1 (TFA).

Materials:

-

Cancer cell lines (e.g., T24, C4-2, MDA-MB-231)

-

MYC Degrader 1 (TFA)

-

DMSO (vehicle control)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4-12% Bis-Tris polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-MYC antibody

-

Mouse anti-β-actin antibody (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC Degrader 1 (TFA) (e.g., 0, 10, 100, 1000 nM) or DMSO for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris gel and run at 120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-MYC and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the MYC-Degrader-CRBN ternary complex.

Materials:

-

T24 cells

-

MYC Degrader 1 (TFA)

-

MG132 (proteasome inhibitor)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)

-

Anti-MYC antibody or Anti-CRBN antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Antibodies for Western blotting: anti-MYC, anti-CRBN, anti-GSPT1

Procedure:

-

Cell Treatment: Treat T24 cells with MYC Degrader 1 (TFA) and MG132 (to prevent degradation of the complex) for 4-6 hours.

-

Cell Lysis: Lyse the cells with Co-IP Lysis Buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MYC) overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with Wash Buffer.

-

Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYC, CRBN, and GSPT1.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the components.

Caption: Workflow for Western Blot analysis of MYC degradation.

Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.

References

- 1. researchgate.net [researchgate.net]

- 2. apostlebio.com [apostlebio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 6. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. doaj.org [doaj.org]

- 8. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of MYC Degrader 1 (TFA)

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of MYC degrader 1, also identified as compound A80.2HCl. The information is curated for professionals in the fields of oncology, drug discovery, and translational medicine.

Executive Summary

MYC, a pivotal oncogenic transcription factor, is overexpressed in a vast number of human cancers, often correlating with poor prognosis and therapeutic resistance. Direct inhibition of MYC has been a long-standing challenge in drug development due to its intrinsically disordered nature. MYC degrader 1 (TFA), or A80.2HCl, is a novel, orally bioavailable molecular glue degrader designed to overcome this hurdle. It effectively induces the degradation of the MYC protein, thereby restoring the function of the tumor suppressor pRB1 and re-sensitizing cancer cells to CDK4/6 inhibitors.

The Unmet Need: Targeting the "Undruggable" MYC

The MYC protein, through its heterodimerization with MAX, binds to E-box sequences in the genome to regulate the transcription of a plethora of genes involved in cell proliferation, metabolism, and apoptosis.[1] Its dysregulation is a hallmark of many cancers.[2] A significant challenge in treating MYC-driven tumors is the development of resistance to targeted therapies. For instance, amplification of MYC has been shown to confer resistance to CDK4/6 inhibitors by promoting the degradation of the retinoblastoma protein (pRB1), a key substrate of CDK4/6.[3][4] This creates a critical need for therapeutic agents that can effectively neutralize MYC.

Discovery of MYC Degrader 1 (A80.2HCl)

MYC degrader 1 was identified through a screening process aimed at discovering compounds that could counteract MYC-induced resistance to CDK4/6 inhibitors.[5] The rationale was to find a molecule that could reduce MYC protein levels, thereby stabilizing pRB1 and restoring sensitivity to CDK4/6 inhibition.[1][3]

Mechanism of Action: A Molecular Glue Approach

MYC degrader 1 functions as a "molecular glue" that induces the proximity between the MYC protein and the E3 ubiquitin ligase Cereblon (CRBN).[5] This ternary complex formation facilitates the poly-ubiquitination of MYC, marking it for subsequent degradation by the 26S proteasome.[5][6] This event-driven, catalytic mechanism allows for the degradation of multiple MYC protein molecules by a single degrader molecule.[6][7]

The following diagram illustrates the molecular cascade of MYC-induced CDK4/6 inhibitor resistance and the point of intervention by MYC degrader 1.

Caption: Mechanism of MYC-induced resistance and its reversal by MYC Degrader 1.

Quantitative Preclinical Data

The efficacy of MYC degrader 1 has been quantified through various in vitro and in vivo assays.[1][3]

| Parameter | Method | Result | Reference(s) |

| MYC Degradation | Western Blot | Induces MYC degradation in a dose-dependent manner (0-1000 nM) in various cancer cell lines including T24, C4-2, MDA-MB-231, 22RV1, T47D, and UMUC14. | |

| Binding Affinity | Isothermal Titration Calorimetry (ITC) / Homogeneous Time-Resolved Fluorescence (HTRF) | Binds to MYC and CRBN with nanomolar affinity. | [5] |

| Cell Viability (IC50) | CellTiter-Glo | In combination with Palbociclib (a CDK4/6i), significantly reduces the IC50 in MYC-overexpressing cell lines. For example, in T24 cells, the IC50 of Palbociclib decreased from 8.37 µM to 3.11 µM with 10 nM of MYC degrader 1. In UMUC14 cells, the IC50 was reduced from 97.39 µM to 10.23 µM. | |

| In Vivo Efficacy | Xenograft Mouse Models | Oral administration of MYC degrader 1 (6 mg/kg, daily) inhibited the growth of T24 and UMUC14 xenograft tumors. The combination with Palbociclib resulted in marked tumor regression. | [3] |

Synthesis of MYC Degrader 1 (TFA)

While the precise, step-by-step synthetic route for A80.2HCl is proprietary to its developers, a general workflow for the synthesis of such molecular glue degraders can be conceptualized. This typically involves the synthesis of a warhead that binds to the target protein and a ligand for the E3 ligase, which are then joined by a chemical linker.

Caption: A generalized workflow for the synthesis of a molecular glue degrader.

Key Experimental Protocols

The following protocols are based on standard methodologies employed in the characterization of protein degraders and are adapted from the primary research on A80.2HCl.[3][5]

-

Cell Culture and Treatment: Plate cancer cells (e.g., T24) and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (0-1000 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against MYC, pRB1, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Treatment and Lysis: Treat T24 cells with MYC degrader 1 and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate cell lysates with an anti-MYC antibody or control IgG overnight.

-

Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against MYC and CRBN.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., T24) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 100-200 mm³). Randomize mice into control and treatment groups.

-

Drug Administration: Administer MYC degrader 1 (e.g., 6 mg/kg) and/or CDK4/6 inhibitor via oral gavage daily.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Caption: A simplified workflow for the preclinical evaluation of MYC Degrader 1.

Conclusion and Future Directions

MYC degrader 1 (A80.2HCl) represents a significant advancement in the quest to target MYC. Its ability to induce MYC degradation through a molecular glue mechanism provides a powerful strategy to combat MYC-driven cancers and overcome resistance to existing therapies like CDK4/6 inhibitors. The preclinical data strongly support its continued development and entry into clinical trials to assess its safety and efficacy in patients with MYC-overexpressing malignancies. This technical guide provides the foundational knowledge for researchers and clinicians interested in this promising new therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. explora.bnc.cat [explora.bnc.cat]

- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Restoration of pRB1 Activity by MYC Degrader 1 (TFA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a critical driver of tumorigenesis and is frequently associated with therapeutic resistance. One of the mechanisms by which high MYC expression promotes cancer progression is through the destabilization of the tumor suppressor protein, retinoblastoma 1 (pRB1). This technical guide details the mechanism by which MYC degrader 1 (TFA), also known as A80.2HCl, restores pRB1 activity, thereby offering a promising strategy to overcome resistance to therapies such as CDK4/6 inhibitors.[1][2][3][4][5][6] This document provides a comprehensive overview of the underlying signaling pathway, quantitative data from key experiments, and detailed experimental protocols.

Introduction: The MYC-pRB1 Axis in Cancer

The c-MYC protein is a transcription factor that regulates the expression of a vast array of genes involved in cell proliferation, growth, and metabolism.[7] Its overexpression is a hallmark of many human cancers.[8] The retinoblastoma protein (pRB1) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. Active, hypophosphorylated pRB1 binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.

Recent studies have elucidated a direct link between MYC overexpression and the destabilization of pRB1.[3][4][5] High levels of MYC lead to the transcriptional upregulation of the E3 ubiquitin ligase KLHL42.[3][4][5] KLHL42 then targets both phosphorylated and total pRB1 for ubiquitination and subsequent proteasomal degradation.[3][4][5] This MYC-driven degradation of pRB1 contributes to resistance to CDK4/6 inhibitors, which rely on a functional pRB1 to exert their anti-proliferative effects.[3][4][5][6]

MYC degrader 1 (TFA) is a molecular glue degrader that potently and selectively induces the degradation of MYC.[1][2][3][4] By eliminating MYC, this compound disrupts the downstream signaling cascade that leads to pRB1 destruction, thereby restoring pRB1 protein levels and its tumor-suppressive function.[1][2][3][4][5]

Signaling Pathway

The signaling pathway illustrating the interplay between MYC, KLHL42, and pRB1, and the intervention by MYC degrader 1 (TFA) is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the efficacy of MYC degrader 1 (TFA) in degrading MYC, restoring pRB1, and sensitizing cancer cells to CDK4/6 inhibitors.

Table 1: In Vitro Efficacy of MYC Degrader 1 (TFA)

| Cell Line | MYC Degrader 1 (TFA) Concentration | Duration | Outcome | Reference |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM | 24 h | Dose-dependent degradation of MYC | [2] |

| T24 | 10 nM | 24 h | Palbociclib IC50 reduced from 8.37 µM to 3.11 µM | [2] |

| UMUC14 | 10 nM | 24 h | Palbociclib IC50 reduced from 97.39 µM to 10.23 µM | [2] |

| Prostate and Breast Cancer Cells | 10-20 µM | Not Specified | Antiproliferative activity (IC50) | [9] |

| Prostate and Breast Cancer Cells | ~10 µM | Not Specified | MYC degradation (DC50) | [9] |

Table 2: In Vivo Efficacy of MYC Degrader 1 (TFA)

| Xenograft Model | MYC Degrader 1 (TFA) Dosage | Treatment Schedule | Outcome | Reference |

| T24 and UMUC14 | 6 mg/kg (p.o.) | Once daily for 7 days | Inhibition of tumor growth | [2] |

| T24 | 6 mg/kg (i.g.) | Once daily for 30 days (in combination with Palbociclib) | Enhanced tumor growth inhibition | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of MYC degrader 1 (TFA) on pRB1 activity.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein levels of MYC and pRB1 in cells treated with MYC degrader 1 (TFA).

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., T24, UMUC14) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of MYC degrader 1 (TFA) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, pRB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To determine the mRNA levels of RB1 and KLHL42 in cells treated with MYC degrader 1 (TFA).

Protocol:

-

Cell Culture and Treatment: Treat cells as described in the Western Blotting protocol.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for RB1, KLHL42, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Thermal Cycling: Perform the qPCR reaction on a real-time PCR system.

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Objective: To investigate the interaction between KLHL42 and pRB1.

Protocol:

-

Cell Culture and Transfection (if necessary): Culture cells and, if needed, transfect with plasmids expressing tagged proteins (e.g., HA-MYC).

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-pRB1) or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-KLHL42).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to assess the effect of MYC degrader 1 (TFA) on the MYC-pRB1 axis.

Conclusion

MYC degrader 1 (TFA) represents a promising therapeutic agent that effectively counteracts the oncogenic activity of MYC. By inducing the degradation of MYC, it prevents the downstream ubiquitination and degradation of the pRB1 tumor suppressor, thereby restoring its cell cycle inhibitory function. This mechanism of action is particularly relevant for overcoming resistance to CDK4/6 inhibitors in MYC-overexpressing cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on novel cancer therapeutics targeting the MYC-pRB1 axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Unveiling MYC Degrader 1 (TFA): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the structural and chemical properties of MYC degrader 1 (TFA), a novel molecular glue degrader with significant anti-tumor activity. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, physicochemical characteristics, and the experimental protocols for its evaluation.

Core Compound Properties

MYC degrader 1, also known as compound A80.2HCl, is an orally available small molecule that functions as a molecular glue to induce the degradation of the MYC oncoprotein.[1][2][3][4][5][6][7] The trifluoroacetate (TFA) salt form is commonly used in research settings.

Physicochemical and Structural Data

A comprehensive summary of the key quantitative data for MYC degrader 1 (TFA) is presented in the table below.

| Property | Value | Source |

| Compound Name | MYC degrader 1 (TFA) | MedchemExpress |

| Synonyms | compound A80.2HCl | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₃₄H₃₂ClF₆N₅O | [2] |

| Molecular Weight | 740.09 g/mol | [2] |

| Appearance | Solid | Generic |

| Purity | ≥98.0% | Smolecule (for a similar degrader) |

| Solubility | ≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL in 10% DMSO + 90% Corn Oil | [2] |

| Storage | -80°C for 6 months; -20°C for 1 month (in sealed storage, away from moisture and light) | [2] |

Mechanism of Action: A Molecular Glue Approach

MYC degrader 1 (A80.2HCl) functions as a molecular glue that induces the degradation of both MYC and GSPT1 proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN).[8] This targeted degradation of MYC restores the levels of the tumor suppressor protein pRB1, thereby re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[1][2][3][8]

The signaling pathway can be visualized as follows:

References

- 1. Molecular Glues | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MYC Degrader 1 (TFA): Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MYC degrader 1 (TFA), also identified as A80.2HCl, a potent molecular glue degrader of the oncoprotein MYC. This document details its binding affinity, mechanism of action, and methods for assessing its target engagement in a cellular context.

Executive Summary

MYC, a transcription factor frequently deregulated in a majority of human cancers, has long been considered an "undruggable" target. MYC degrader 1 (TFA), or A80.2HCl, has emerged as a promising therapeutic agent that induces the degradation of the MYC protein. This guide consolidates the available quantitative data on its binding affinity and target engagement, provides detailed protocols for key validation experiments, and visualizes the critical pathways and workflows involved.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for MYC degrader 1 (TFA) binding affinity and cellular target engagement.

Table 1: Binding Affinity of MYC Degrader 1 (A80.2HCl) to MYC

| Compound | Target Protein | Binding Affinity (Kd) | Assay Method | Reference |

| MYC degrader 1 (A80.2HCl) | MYC | 145 nM | Isothermal Titration Calorimetry (ITC) | [1] |

Table 2: Cellular Target Engagement of MYC Degrader 1 (A80.2HCl)

| Cell Line | Parameter | Value | Assay Method | Reference |

| HL60 | MYC Degradation | Complete at 10 nM | Western Blot | [1] |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | MYC Degradation | Observed in a dose-dependent manner (0-1000 nM) | Western Blot | [2] |

Note: While a specific DC50 (the concentration at which 50% of the protein is degraded) is not explicitly reported in the cited literature, the complete degradation at a low nanomolar concentration indicates high cellular potency.

Mechanism of Action

MYC degrader 1 (TFA) functions as a "molecular glue." It facilitates the interaction between the MYC protein and Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of MYC, marking it for degradation by the 26S proteasome.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the target engagement and mechanism of action of MYC degrader 1 (TFA).

Western Blot for MYC Degradation

This protocol is designed to quantify the reduction in cellular MYC protein levels following treatment with MYC degrader 1.

Materials:

-

Cancer cell lines expressing MYC (e.g., HL60, T24)

-

MYC degrader 1 (A80.2HCl)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MYC and anti-loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of MYC degrader 1 (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-MYC antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for MYC and the loading control. Normalize the MYC signal to the loading control and plot the percentage of remaining MYC protein against the degrader concentration to determine the DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) for MYC-CRBN Interaction

This protocol is used to demonstrate the formation of the ternary complex between MYC, MYC degrader 1, and CRBN.

Materials:

-

Cells treated with MYC degrader 1 (and a vehicle control)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-MYC or anti-CRBN antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting: anti-MYC and anti-CRBN

Procedure:

-

Cell Treatment and Lysis: Treat cells with MYC degrader 1 or vehicle. Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates by incubating with magnetic beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-MYC) overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., CRBN when immunoprecipitating with anti-MYC).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cells of interest

-

MYC degrader 1 (A80.2HCl)

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Centrifuge

-

Western blotting reagents as described in section 4.1

Procedure:

-

Cell Treatment: Treat intact cells with MYC degrader 1 or vehicle control for a defined period.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling.

-

Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MYC protein at each temperature by Western blotting.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble MYC protein as a function of temperature for both the vehicle and degrader-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

Conclusion

MYC degrader 1 (TFA), also known as A80.2HCl, is a potent molecular glue that demonstrates significant promise in targeting the historically challenging oncoprotein MYC. Its mechanism of action, involving the recruitment of the E3 ligase CRBN to induce proteasomal degradation of MYC, is supported by binding affinity and cellular degradation data. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the efficacy of this and similar MYC-targeting degraders. The continued exploration of such compounds holds the potential to usher in a new era of targeted therapies for MYC-driven cancers.

References

Unraveling the Downstream Consequences of MYC Degradation: A Technical Guide to MYC Degrader 1 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene, a master regulator of cellular proliferation and metabolism, is a notoriously challenging therapeutic target. Its "undruggable" nature has spurred the development of innovative strategies, including targeted protein degradation. This technical guide provides an in-depth analysis of the downstream effects of MYC Degrader 1 (TFA), also known as A80.2HCl, a novel molecular glue that induces the degradation of the MYC protein. We will explore its mechanism of action, its impact on key cellular pathways, and its synergistic potential with existing cancer therapies. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: A Molecular Glue Approach

MYC Degrader 1 (TFA) functions as a molecular glue, a small molecule that induces an interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Specifically, A80.2HCl facilitates the interaction between MYC and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity results in the polyubiquitination of MYC, marking it for destruction by the 26S proteasome.

The degradation of MYC by A80.2HCl has profound implications for cancer cells, particularly those that have developed resistance to conventional therapies like CDK4/6 inhibitors.[1][2][3][4][5]

Quantitative Analysis of MYC Degrader 1 (TFA) Activity

The efficacy of MYC Degrader 1 (TFA) has been demonstrated across various cancer cell lines, showing potent MYC degradation and synergistic effects with other anti-cancer agents.

| Parameter | Cell Line | Condition | Value | Reference |

| MYC Degradation | HL60 | 24 hours | Complete degradation at 10 nM | [1] |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 24 hours | Dose-dependent degradation (0-1000 nM) | [6] | |

| Binding Affinity (A80.2HCl to MYC) | In vitro | Isothermal Titration Calorimetry (ITC) | 145 nM | [1] |

| Synergistic Activity with Palbociclib (CDK4/6 inhibitor) | T24 | 10 nM A80.2HCl, 24 hours | IC50 of Palbociclib reduced from 8.37 µM to 3.11 µM | [6] |

| UMUC14 | 10 nM A80.2HCl, 24 hours | IC50 of Palbociclib reduced from 97.39 µM to 10.23 µM | [6] |

Downstream Signaling: The MYC-KLHL42-pRB1 Axis

A critical downstream effect of MYC degradation by A80.2HCl is the restoration of the tumor suppressor protein, retinoblastoma 1 (pRB1).[1][7] In many cancers, high levels of MYC drive resistance to CDK4/6 inhibitors by transcriptionally upregulating the E3 ubiquitin ligase KLHL42.[1][2][3] KLHL42, in turn, targets pRB1 for proteasomal degradation. The loss of pRB1 allows cells to bypass the G1/S checkpoint, rendering CDK4/6 inhibitors ineffective.

By degrading MYC, A80.2HCl breaks this resistance mechanism. The reduction in MYC levels leads to decreased transcription of KLHL42, which in turn stabilizes pRB1.[6] Restored pRB1 function re-establishes the G1/S checkpoint control, thereby re-sensitizing cancer cells to CDK4/6 inhibitors.[1][2][3][4][5]

Caption: Downstream effects of MYC Degrader 1 (TFA).

Experimental Protocols

The following are detailed protocols for key experiments to assess the downstream effects of MYC Degrader 1 (TFA).

Western Blot Analysis for MYC and pRB1 Levels

This protocol outlines the detection of MYC and pRB1 protein levels in cell lysates following treatment with MYC Degrader 1 (TFA).[8][9][10][11]

Materials:

-

Cells (e.g., T24, UMUC14, or other relevant cancer cell lines)

-

MYC Degrader 1 (TFA)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MYC, anti-pRB1, anti-KLHL42, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of MYC Degrader 1 (TFA) (e.g., 0, 10, 25, 50, 100, 500, 1000 nM) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

Caption: Western Blot Experimental Workflow.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with MYC Degrader 1 (TFA), alone or in combination with a CDK4/6 inhibitor.[12][13][14]

Materials:

-

Cells

-

MYC Degrader 1 (TFA)

-

CDK4/6 inhibitor (e.g., Palbociclib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with a dose range of MYC Degrader 1 (TFA) and/or a CDK4/6 inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells following treatment with MYC Degrader 1 (TFA).[15][16][17][18]

Materials:

-

Cells

-

MYC Degrader 1 (TFA)

-

Culture dishes or 6-well plates

-

Complete growth medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a low density of cells in culture dishes.

-

Treatment: Treat cells with MYC Degrader 1 (TFA) for a defined period.

-

Incubation: Remove the drug and allow the cells to grow for 1-2 weeks, changing the medium as needed.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each dish.

Co-Immunoprecipitation (Co-IP) for MYC-CRBN Interaction

This protocol is used to verify the A80.2HCl-induced interaction between MYC and the E3 ligase component, CRBN.[19][20][21][22][23]

Materials:

-

Cells treated with MYC Degrader 1 (TFA) and a proteasome inhibitor (to prevent degradation of the complex)

-

Co-IP Lysis Buffer

-

Anti-MYC or Anti-CRBN antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse treated cells with Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MYC and CRBN.

Caption: Co-Immunoprecipitation Experimental Workflow.

Conclusion and Future Directions

MYC Degrader 1 (TFA) represents a promising therapeutic strategy for cancers driven by MYC overexpression. Its ability to induce MYC degradation leads to a cascade of downstream effects, most notably the stabilization of the pRB1 tumor suppressor and the re-sensitization of cancer cells to CDK4/6 inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this and other MYC-targeting degraders. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of biomarkers to predict patient response. The continued exploration of molecular glues like A80.2HCl holds significant promise for expanding the arsenal of weapons against previously "undruggable" cancer targets.

References

- 1. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature [prnewswire.com]

- 3. Study of Kintor's c-Myc Degrader Published in Subsidiary Journal of Nature - BioSpace [biospace.com]

- 4. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. origene.com [origene.com]

- 10. bio-rad.com [bio-rad.com]

- 11. addgene.org [addgene.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. artscimedia.case.edu [artscimedia.case.edu]

- 16. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stemcell.com [stemcell.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 23. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

A Technical Guide to the Preclinical Evaluation of MYC Degrader 1 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of a vast number of human cancers. Long considered an "undruggable" target due to its lack of a defined enzymatic pocket, recent advancements in targeted protein degradation have opened new avenues for therapeutically targeting MYC. This technical guide provides an in-depth overview of the preclinical studies on MYC degrader 1 (TFA), also known as A80.2HCl, a novel molecular glue that induces the degradation of MYC. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

MYC degrader 1 (TFA) is an orally bioavailable small molecule that acts as a molecular glue, inducing the degradation of the MYC protein.[1][2] The primary mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to MYC, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of MYC restores the function of the tumor suppressor protein pRB1, which is often inactivated in MYC-overexpressing cancer cells, thereby re-sensitizing them to CDK4/6 inhibitors like palbociclib.[1][2]

A key aspect of this mechanism is the circumvention of resistance to CDK4/6 inhibitors. In many cancer cells with high MYC expression, MYC promotes the transcription of the E3 ubiquitin ligase KLHL42.[4][5] KLHL42, in turn, targets pRB1 for degradation, leading to resistance to CDK4/6 inhibitors.[4][5] By degrading MYC, MYC degrader 1 (TFA) reduces KLHL42 levels, stabilizes pRB1, and restores the sensitivity of cancer cells to CDK4/6 inhibition.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by MYC and the intervention by MYC degrader 1 (TFA).

Caption: Signaling pathway of MYC-driven resistance to CDK4/6 inhibitors and the mechanism of action of MYC degrader 1 (TFA).

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MYC degrader 1 (TFA).

Table 1: In Vitro Activity

| Parameter | Cell Line(s) | Value(s) | Reference(s) |

| MYC Degradation | T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | Effective at 10-1000 nM (24h) | [2] |

| Binding Affinity (Kd) to MYC | - | 145 nM | [3] |

| Palbociclib IC50 (alone) | T24 | 8.37 µM | [2] |

| UMUC14 | 97.39 µM | [2] | |

| Palbociclib IC50 (+10 nM MYC Degrader 1) | T24 | 3.11 µM | [2] |

| UMUC14 | 10.23 µM | [2] |

Table 2: In Vivo Efficacy

| Animal Model | Treatment Group | Dosage | Outcome | Reference(s) |

| T24 Xenograft | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., daily for 7 days | Tumor growth inhibition | [2] |

| UMUC14 Xenograft | MYC Degrader 1 (TFA) | 6 mg/kg, p.o., daily for 7 days | Tumor growth inhibition | [2] |

| T24 Xenograft | MYC Degrader 1 (TFA) + Palbociclib | 6 mg/kg, i.g., daily for 30 days | Enhanced tumor growth inhibition | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

Objective: To assess the protein levels of MYC, pRB1, and KLHL42 following treatment with MYC degrader 1 (TFA).

Protocol:

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on 4-12% Bis-Tris polyacrylamide gels.

-

Protein Transfer: Proteins were transferred to a nitrocellulose membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against MYC, pRB1, KLHL42, or a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: The membrane was washed three times with TBST.

-

Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the interaction between MYC and CRBN induced by MYC degrader 1 (TFA).

Protocol:

-

Cell Lysis: T24 cells were treated with MYC degrader 1 (TFA) and then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: Cell lysates were incubated with an anti-MYC antibody or control IgG overnight at 4°C. Protein A/G magnetic beads were then added and incubated for 2-4 hours at 4°C.

-

Washing: The beads were washed three to five times with lysis buffer.

-

Elution: The protein complexes were eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins were analyzed by Western blotting using antibodies against MYC and CRBN.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of MYC degrader 1 (TFA) alone and in combination with palbociclib in mouse models.

Protocol:

-

Cell Implantation: 1 x 106 T24 or UMUC14 cells were subcutaneously injected into the flanks of nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Administration:

-

Monotherapy: Mice were treated with MYC degrader 1 (TFA) at a dose of 6 mg/kg via oral gavage (p.o.) or intragastric administration (i.g.) daily.

-

Combination Therapy: Mice were treated with MYC degrader 1 (TFA) (6 mg/kg, i.g., daily) and palbociclib.

-

-

Tumor Measurement: Tumor volume was measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study was terminated when tumors reached a predetermined size or at the end of the treatment period, at which point tumors were excised and weighed.

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of MYC degrader 1 (TFA).

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MYC induces CDK4/6 inhibitors resistance by promoting pRB1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MYC Degrader 1 (TFA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC oncogene is a critical driver in a majority of human cancers and its overexpression is frequently associated with poor prognosis, making it a highly sought-after therapeutic target.[1] However, the "undruggable" nature of the c-Myc protein has posed a significant challenge for decades.[1] MYC degrader 1 (TFA) is a research compound that offers a promising strategy to overcome this challenge by inducing the degradation of the MYC protein. This document provides detailed protocols for the application of MYC degrader 1 (TFA) in cell culture experiments, guidance on data interpretation, and an overview of its mechanism of action.

Product Information

| Property | Value |

| Product Name | MYC degrader 1 (TFA) |

| Synonyms | A80.2HCl (for the active compound) |

| Mechanism of Action | Functions as a molecular glue to induce the degradation of MYC protein. It has been shown to restore retinoblastoma 1 (pRB1) protein activity and re-sensitize MYC-overexpressing cancer cells to CDK4/6 inhibitors.[2][3] |

| Chemical Formula | C24H31F3N4O5S (as TFA salt) |

| Molecular Weight | 544.59 g/mol (as TFA salt)[4] |

| Solubility | Soluble in DMSO.[4][5] |

| Storage and Stability | Store as a solid at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks) in a dry, dark environment.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles. |

Quantitative Data Summary

The following tables summarize the effective concentrations and experimental conditions for MYC degrader 1 from published research.

Table 1: In Vitro Efficacy of MYC Degrader 1

| Cell Lines | Treatment Conditions | Observed Effect |

| T24, C4-2, MDA-MB-231, 22RV1, T47D, UMUC14 | 0-1000 nM for 24 hours | Degradation of MYC protein.[3][5] |

| T24, UMUC14 | 10 nM for 24 hours | In combination with Palbociclib, significantly reduced the IC50 of Palbociclib from 8.37 µM to 3.11 µM in T24 cells and from 97.39 µM to 10.23 µM in UMUC14 cells.[3][5] |

| T24, C4-2, MDA-MB-231 | 10 nM for 24 hours | Enhanced the inhibition of cell cycle genes and colony formation by Palbociclib in drug-resistant cancer cell lines.[3] |

Table 2: In Vivo Efficacy of MYC Degrader 1

| Animal Model | Dosing Regimen | Observed Effect |

| T24 and UMUC14 xenografts in mice | 6 mg/kg, p.o., once daily for 7 days | Inhibition of tumor growth.[3][5] |

| T24 xenograft in mice | 6 mg/kg, i.g., once daily for 30 days | Enhanced the inhibitory effect of Palbociclib on tumor growth.[3][5] |

Signaling Pathway

MYC protein levels are tightly regulated by the ubiquitin-proteasome system. MYC degrader 1 is a molecular glue that facilitates the interaction between MYC and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MYC by the proteasome. This reduction in MYC levels can restore the function of tumor suppressors like pRB1 and enhance the efficacy of cell cycle inhibitors such as CDK4/6 inhibitors.

Caption: Signaling pathway of MYC degradation induced by MYC Degrader 1.

Experimental Protocols

Preparation of MYC Degrader 1 (TFA) Stock Solution

-

Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the solid compound in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of MYC degrader 1 (TFA) (MW: 544.59 g/mol ), add 183.6 µL of DMSO.

-

Solubilization: Vortex or sonicate the solution gently until the compound is fully dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MYC degrader 1 (TFA) on cell viability.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of MYC degrader 1 (TFA) from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

Western Blot for MYC Degradation

This protocol is for assessing the degradation of MYC protein following treatment with MYC degrader 1 (TFA).

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

-

Treat the cells with the desired concentrations of MYC degrader 1 (TFA) (e.g., 0-1000 nM) for a specific time course (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.

-

Load the samples onto a polyacrylamide gel and perform SDS-PAGE to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Experimental Workflow Diagram

Caption: General experimental workflow for using MYC Degrader 1 (TFA).

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A signalling pathway controlling c-Myc degradation that impacts oncogenic transformation of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Stabilization or degradation? A long-standing Myc model amended | Fred Hutchinson Cancer Center [fredhutch.org]

Application Notes and Protocols: In Vivo Administration of MYC Degrader 1 (TFA) in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of MYC degrader 1 (TFA salt) in mouse models of cancer. The information is compiled from publicly available sources and is intended for research purposes only.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of MYC degrader 1 and a similar compound, WBC100.

Table 1: In Vivo Efficacy Studies of MYC Degrader 1

| Parameter | Details | Reference |

| Compound | MYC degrader 1 | [1] |

| Mouse Model | T24 and UMUC14 xenografts | [1] |

| Dosage | 6 mg/kg | [1] |

| Administration Route | Intragastric (i.g.) / Oral (p.o.) | [1] |

| Frequency | Once daily | [1] |

| Treatment Duration | 7 to 30 days | [1] |

| Observed Effect | Inhibition of tumor growth | [1] |

| Combination Therapy | Enhances the inhibitory effect of Palbociclib | [1] |

Table 2: Tolerability Study of a c-Myc Degrader (WBC100)

| Parameter | Details | Reference |

| Compound | WBC100 | [2] |

| Mouse Model | Healthy mice | [2] |

| Dosage | 0.4 mg/kg | [2] |

| Administration Route | Oral | [2] |

| Frequency | Twice daily | [2] |

| Treatment Duration | Two weeks | [2] |

| Observed Toxicity | No systemic toxicity observed | [2] |

Experimental Protocols

Formulation of MYC Degrader 1 (TFA)

MYC degrader 1 (TFA) is orally available[1][3][4]. The following protocols are recommended for its formulation for in vivo administration.

Materials:

-

MYC degrader 1 (TFA)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

20% SBE-β-CD in Saline

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Protocol 1: Formulation in Corn Oil

This formulation is suitable for oral gavage.

-

Prepare a 50 mg/mL stock solution of MYC degrader 1 (TFA) in DMSO.

-

To prepare the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil to achieve a final concentration of 5 mg/mL[3].

-

Vortex the mixture thoroughly to ensure a homogenous suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[3].

-

It is recommended to prepare the working solution fresh on the day of use[3].

Protocol 2: Formulation in SBE-β-CD in Saline

This formulation provides a clear solution.

-

Prepare a 50 mg/mL stock solution of MYC degrader 1 (TFA) in DMSO.

-

To prepare the working solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline to achieve a final concentration of 5 mg/mL[3].

-

Mix thoroughly until a clear solution is obtained[3].

-

This formulation is also recommended to be prepared fresh daily[3].

In Vivo Administration Protocol

This protocol is based on studies using xenograft mouse models.

Animal Models:

-

Immunocompromised mice (e.g., NOD/SCID) are suitable for xenograft studies with human cancer cell lines[5].

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., T24 or UMUC14) into the flanks of the mice.

-